molecular formula C19H23NO3 B269366 N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide

N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide

Cat. No. B269366
M. Wt: 313.4 g/mol
InChI Key: FHFHQYTUQYPLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide, also known as EEPP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. EEPP is a synthetic compound that belongs to the class of amides and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide has been extensively studied for its potential applications in various scientific fields such as organic synthesis, medicinal chemistry, and materials science. N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide is commonly used as a reagent in organic synthesis for the preparation of various compounds such as amides, esters, and ketones. In medicinal chemistry, N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In materials science, N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide has been studied for its potential as a building block for the synthesis of various materials such as polymers and nanoparticles.

Mechanism of Action

The mechanism of action of N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide has also been shown to inhibit the activation of various signaling pathways such as nuclear factor-kappa B and mitogen-activated protein kinase, which are involved in the regulation of various cellular processes such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects in cells and animals. N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide has been shown to inhibit the production of various inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases such as cancer and inflammation. N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide has also been shown to inhibit the proliferation and migration of various cancer cells, indicating its potential as a cancer therapeutic. In addition, N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide has been shown to have antioxidant and neuroprotective effects, indicating its potential as a therapeutic for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It is also a versatile reagent that can be used for the synthesis of various compounds. However, N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide also has limitations for use in lab experiments. It is a synthetic compound that may not accurately represent the behavior of natural compounds in biological systems. In addition, the mechanism of action of N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide. One direction is to further investigate its potential as a cancer therapeutic by studying its effects on various cancer cell lines and animal models. Another direction is to investigate its potential as a therapeutic for neurodegenerative disorders by studying its effects on various animal models of these diseases. In addition, further studies are needed to elucidate the mechanism of action of N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide and its potential as a tool for studying various cellular processes.

Synthesis Methods

N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide can be synthesized by the reaction of 4-(2-ethoxyethoxy)aniline with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide as a white crystalline solid with a melting point of 98-100°C. The purity of the compound can be determined by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

properties

Product Name

N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C19H23NO3/c1-2-22-14-15-23-18-11-9-17(10-12-18)20-19(21)13-8-16-6-4-3-5-7-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,20,21)

InChI Key

FHFHQYTUQYPLNF-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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